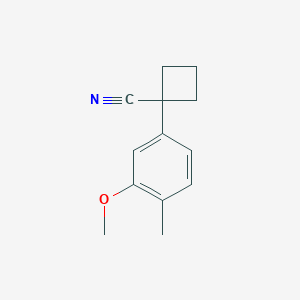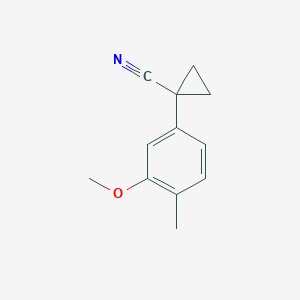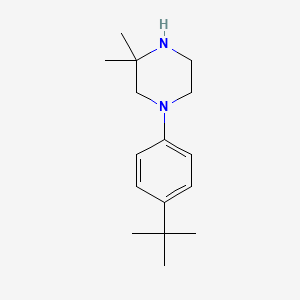![molecular formula C13H15ClN2O3 B11723151 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid is a chemical compound with the molecular formula C13H15ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chloroacetyl group and a benzoic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at low temperatures (4–10 °C) to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and phase transfer agents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid: Known for its antimicrobial properties.
4-[4-(2-Chloroacetyl)-1-piperazinyl]phenylacetic Acid: Similar structure but with a phenylacetic acid moiety.
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzamide: Contains a benzamide group instead of benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C13H15ClN2O3 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
4-[4-(2-chloroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-12(17)16-7-5-15(6-8-16)11-3-1-10(2-4-11)13(18)19/h1-4H,5-9H2,(H,18,19) |
InChI Key |
GZQCHSUFQCLQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)

![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)



![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)


